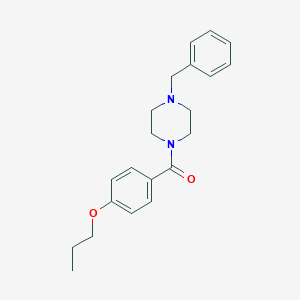
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide, also known as BMB or 4-MeO-BMB, is a novel psychoactive substance that belongs to the piperidine class of compounds. It was first synthesized in 2011 by a team of researchers at the University of Regensburg in Germany. Since then, it has gained popularity among the scientific community for its potential applications in research.
Mechanism of Action
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide's mechanism of action is primarily through its antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain and has been implicated in various neurological disorders such as addiction and schizophrenia. By blocking this receptor, this compound may have potential therapeutic applications in these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been demonstrated to increase locomotor activity and induce a conditioned place preference, indicating its potential as a drug of abuse. This compound has also been shown to have anxiolytic and antidepressant-like effects, which may be related to its affinity for the serotonin 5-HT1A receptor.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide is its selectivity for the dopamine D3 receptor. This makes it a potentially useful tool for investigating the role of this receptor in various neurological disorders. However, one limitation of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research involving N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide. One potential avenue is to investigate its potential therapeutic applications in neurological disorders such as addiction and schizophrenia. Another direction is to explore its interactions with other receptors such as the sigma-1 receptor, which may expand its potential applications in research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a drug of abuse.
Synthesis Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-benzylpiperidine in the presence of a base to produce this compound as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has been used in scientific research to study its effects on the central nervous system. It acts as a selective dopamine D3 receptor antagonist, which makes it a potentially useful tool for investigating the role of this receptor in various neurological disorders. This compound has also been shown to have an affinity for other receptors such as the serotonin 5-HT1A receptor and the sigma-1 receptor, which further expands its potential applications in research.
properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-17(8-10-19)20(23)21-18-11-13-22(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3,(H,21,23) |
InChI Key |
XLCHZYWWWLTGJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)

![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)
